LogP Balance for CNS-Optimal Lipophilicity Relative to Glycine, Boc, and Methyl-Substituted Analogs
The target compound exhibits a calculated LogP of 1.45 (ALogP) , which falls within the optimal range for CNS drug candidates (LogP 1–3). This value is 1.02 log units higher than the glycine-Cbz analog (LogP 0.43) , indicating substantially greater membrane permeability. Conversely, it is 0.44 log units lower than the Boc-protected valine analog (LogP 1.89) and 1.54 log units lower than the 2-methyl-Cbz analog (LogP 2.99) , reducing the risk of excessive lipophilicity-driven promiscuity and poor solubility. The 3-methyl-Cbz analog exhibits LogP 1.84 , also more lipophilic than the target compound. This intermediate LogP positions the target as a 'balanced' building block for lead optimization programs.
| Evidence Dimension | Calculated LogP (ALogP) |
|---|---|
| Target Compound Data | LogP = 1.45 |
| Comparator Or Baseline | Glycine-Cbz analog LogP = 0.43; Boc-valine analog LogP = 1.89; 2-methyl-Cbz analog LogP = 2.99; 3-methyl-Cbz analog LogP = 1.84 |
| Quantified Difference | ΔLogP = +1.02 (vs glycine-Cbz); ΔLogP = −0.44 (vs Boc); ΔLogP = −1.54 (vs 2-methyl-Cbz); ΔLogP = −0.39 (vs 3-methyl-Cbz) |
| Conditions | Calculated ALogP values from vendor technical datasheets; consistent computational methodology within each source . |
Why This Matters
Compounds with LogP between 1 and 3 are statistically favored for CNS penetration and oral absorption; the target compound's intermediate LogP reduces the need for additional polarity adjustment in medicinal chemistry campaigns.
